molecular formula C6H10FNS B15290267 5-Fluoropentyl thiocyanate CAS No. 661-18-7

5-Fluoropentyl thiocyanate

Cat. No.: B15290267
CAS No.: 661-18-7
M. Wt: 147.22 g/mol
InChI Key: QHACRDBQKDNTBY-UHFFFAOYSA-N
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Description

5-Fluoropentyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are sulfur-containing compounds that have a wide range of applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a fluoropentyl group attached to a thiocyanate moiety, which imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropentyl thiocyanate typically involves the reaction of 5-fluoropentyl bromide with potassium thiocyanate in an organic solvent such as acetone or acetonitrile. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. The general reaction scheme is as follows:

5-Fluoropentyl bromide+Potassium thiocyanate5-Fluoropentyl thiocyanate+Potassium bromide\text{5-Fluoropentyl bromide} + \text{Potassium thiocyanate} \rightarrow \text{this compound} + \text{Potassium bromide} 5-Fluoropentyl bromide+Potassium thiocyanate→5-Fluoropentyl thiocyanate+Potassium bromide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropentyl thiocyanate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to thiols or amines.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or hydroxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium iodide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Halides and hydroxides.

Scientific Research Applications

5-Fluoropentyl thiocyanate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Fluoropentyl thiocyanate involves its interaction with specific molecular targets and pathways. The thiocyanate group can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, the fluoropentyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoropentyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a thiocyanate group.

    5-Fluoropentyl bromide: Precursor in the synthesis of 5-Fluoropentyl thiocyanate.

    5-Fluoropentyl chloride: Another halogenated analog used in similar synthetic applications.

Uniqueness

This compound is unique due to the presence of both a fluoropentyl group and a thiocyanate group, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

661-18-7

Molecular Formula

C6H10FNS

Molecular Weight

147.22 g/mol

IUPAC Name

5-fluoropentyl thiocyanate

InChI

InChI=1S/C6H10FNS/c7-4-2-1-3-5-9-6-8/h1-5H2

InChI Key

QHACRDBQKDNTBY-UHFFFAOYSA-N

Canonical SMILES

C(CCF)CCSC#N

Origin of Product

United States

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